5-O-Methylnaringenin
Overview
Description
5-O-Methylnaringenin is a flavonoid compound . It is a marker, and reduced MS detection of 5-O-methylnaringenin indicated that nifedipine may preferably remove a proton from the 5-position OH group in the A ring of the flavonoid skeleton .
Molecular Structure Analysis
The molecular formula of 5-O-Methylnaringenin is C16H14O5 . The molecular weight is 286.28 g/mol . The IUPAC name is (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
5-O-Methylnaringenin has a molecular weight of 286.28 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Anti-Inflammatory Properties
Research indicates that 7-O-Methylnaringenin, a compound closely related to 5-O-Methylnaringenin, exhibits significant anti-inflammatory effects. A study conducted on lipopolysaccharide-stimulated RAW 264.7 macrophages found that this compound could downregulate various inflammatory cytokines, including tumor necrosis factor (TNF-α), interleukin (IL-6), and interleukin (IL-1β). It also modulates inflammatory responses by blocking NF-қB, ERK1/2, and JNK/MAPKs activation, suggesting potential therapeutic applications in inflammation-related conditions (Soromou et al., 2012).
Metabolism and Structural Modifications
Another aspect of 5-O-Methylnaringenin research focuses on its metabolism and structural modifications. Cunninghamella elegans, a fungus, was found to convert 7-O-methylnaringenin (sakuranetin) to naringenin and its sulfated derivatives, showing the metabolic pathways and structural alterations these flavonoids can undergo (Ibrahim et al., 2003).
Synthesis and Chemical Studies
The synthesis of compounds like 6-C-methylnaringenin and its derivatives has been a subject of research, highlighting the chemical processes involved in producing these compounds and their potential biological activities (Jain et al., 1969).
Biological Activities
Studies have also explored the biological activities of naringenin derivatives, including methylnaringenin and acetylnaringenin, in relation to their potential anti-tumor effects. However, specific derivatives like 7,4′-dimethylnaringenin were found to have no significant anti-tumor activity (Zhang Lin, 2010).
Antimicrobial and Antimalarial Activities
7-O-Methylnaringenin has shown weak antimicrobial activity against a range of pathogens, including Candida albicans and Staphylococcus aureus. It also exhibited moderate antimalarial activity against Plasmodium falciparum, suggesting potential use in treating infections (Ahmed et al., 2001).
Impact on Insect Behavior
Research into the effects of naringenin derivatives on insect behavior, specifically the probing behavior of Myzus persicae, has been conducted. This research could lead to the development of crop protection agents based on these compounds (Stec et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLMWSCLBFCBY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977353 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Methylnaringenin | |
CAS RN |
61775-19-7 | |
Record name | 5-O-Methylnaringenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61775-19-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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